molecular formula C6H11N3 B1455225 1-(4-methyl-1H-imidazol-2-yl)ethanamine CAS No. 1156884-70-6

1-(4-methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B1455225
CAS No.: 1156884-70-6
M. Wt: 125.17 g/mol
InChI Key: KLZMGVSSVJMZJW-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an ethanamine side chain. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMGVSSVJMZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-imidazol-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-methylimidazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Methyl-1H-imidazol-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as antimicrobial and anticancer properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For instance, it may activate or inhibit enzymes, modulate ion channels, or interact with DNA and RNA.

Comparison with Similar Compounds

    2-(1H-Imidazol-2-yl)ethanamine: Similar structure but lacks the methyl group at the 4-position.

    N-Methyl-1H-imidazole-4-ethanamine: Contains an additional methyl group on the nitrogen atom.

    1-(4,5-Diphenyl-1H-imidazol-2-yl)ethanamine: Features phenyl groups at the 4 and 5 positions.

Uniqueness: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Methyl-1H-imidazol-2-yl)ethanamine, also known as 4-Methylimidazole ethanamine, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C6H10N4
  • CAS Number : 1156884-70-6
  • Molecular Weight : 138.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, compounds with imidazole rings often exhibit properties that influence:

  • Neurotransmitter Systems : Modulation of serotonin and dopamine receptors.
  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds demonstrate significant antimicrobial effects. In a study evaluating various synthesized derivatives, it was found that compounds containing the imidazole structure exhibited notable activity against a range of pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli.
  • Fungi : Candida albicans.
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
E. coli16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vivo studies have demonstrated that it can reduce inflammation in models of acute injury, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A comprehensive study published in the European Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their antimicrobial properties. The study reported that this compound exhibited significant activity against resistant strains, highlighting its potential as a lead compound for drug development .

Neuropharmacological Assessment

In a neuropharmacological assessment published in Human Psychopharmacology, the effects of imidazole derivatives on serotonin receptor modulation were investigated. The findings suggested that these compounds could enhance serotonin levels in the brain, potentially benefiting conditions like depression and anxiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methyl-1H-imidazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-methyl-1H-imidazol-2-yl)ethanamine

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